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Introduction to Super-Resolution Microscopy and
the Advantage of Large Stokes Shift Dyes
Conventional fluorescence microscopy is limited by the diffraction of light, restricting the

achievable resolution to approximately 200 nanometers. This fundamental constraint, known as

Abbe's diffraction barrier, has long prevented the visualization of subcellular structures and

molecular interactions in fine detail. The advent of super-resolution microscopy has shattered

this barrier, offering unprecedented views into the intricate workings of the cell. Techniques

such as Stimulated Emission Depletion (STED) microscopy, Stochastic Optical Reconstruction

Microscopy (STORM), and Photoactivated Localization Microscopy (PALM) have revolutionized

cell biology and are becoming indispensable tools in drug development.

A key element in the success of these advanced imaging techniques is the choice of

fluorescent probes. Large Stokes shift (LSS) dyes have emerged as particularly valuable tools

for super-resolution microscopy. The Stokes shift is the difference between the maximum

excitation and emission wavelengths of a fluorophore. LSS dyes, with a Stokes shift typically

greater than 80 nm, offer several distinct advantages[1]. Their large separation between

excitation and emission spectra minimizes crosstalk between different fluorescent channels in
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multicolor imaging experiments[1]. This allows for the simultaneous visualization of multiple

targets with greater clarity and precision. Furthermore, the use of LSS dyes can simplify the

optical setup of a super-resolution microscope, particularly in STED microscopy, by allowing

the use of a single depletion laser for multiple fluorophores[1].

These application notes provide a comprehensive overview of the application of LSS dyes in

super-resolution microscopy, with a focus on STED, STORM, and PALM. We present a

compilation of commercially available LSS dyes with their photophysical properties, detailed

protocols for sample preparation and imaging, and illustrative diagrams to guide researchers in

harnessing the full potential of these powerful imaging techniques.

Principles of Super-Resolution Microscopy with
Large Stokes Shift Dyes
Super-resolution microscopy techniques achieve sub-diffraction resolution through different

physical principles. The application of LSS dyes can be tailored to the specific requirements of

each method.

Stimulated Emission Depletion (STED) Microscopy
STED microscopy achieves super-resolution by selectively de-exciting fluorophores at the

periphery of the excitation spot with a second, donut-shaped laser beam, the STED laser. This

effectively narrows the area from which fluorescence is emitted, leading to a smaller effective

point-spread function and thus higher resolution.

LSS dyes are particularly advantageous for multicolor STED imaging. By combining a

"standard" dye with a small Stokes shift and an LSS dye, two different targets can be excited at

distinct wavelengths while being depleted by the same STED laser, simplifying the

experimental setup[1].
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STED Microscopy Principle.

Stochastic Optical Reconstruction Microscopy (STORM)
and Photoactivated Localization Microscopy (PALM)
STORM and PALM are single-molecule localization microscopy (SMLM) techniques that rely on

the sequential activation and localization of individual fluorophores. In STORM,

photoswitchable organic dyes are typically used, which can be cycled between a fluorescent

"on" state and a dark "off" state. PALM, on the other hand, often utilizes photoactivatable

fluorescent proteins.
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Photoactivatable LSS dyes have been developed that are compatible with both STED and

PALM, offering versatility in experimental design[2][3][4][5]. In the context of SMLM, LSS dyes

can help to reduce background noise and improve the signal-to-noise ratio, leading to more

precise localization of single molecules.
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SMLM (STORM/PALM) Principle.

Commercially Available Large Stokes Shift Dyes for
Super-Resolution Microscopy
The choice of the right LSS dye is crucial for successful super-resolution imaging. The following

table summarizes the photophysical properties of a selection of commercially available LSS

dyes suitable for STED, STORM, and PALM.
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Dye
Name

Excitati
on (nm)

Emissio
n (nm)

Stokes
Shift
(nm)

Molar
Extincti
on
Coeffici
ent
(cm⁻¹M⁻

¹)

Quantu
m Yield

Recom
mended
for

Supplier
(s)

STED

Dyes

Seta-

375-NHS
372 480 108 N/A N/A STED

SETA

BioMedic

als

Seta-

385-NHS
384 512 128 > 30,000 0.78 STED

SETA

BioMedic

als

Seta-

400-NHS
400 576 176 N/A N/A STED

SETA

BioMedic

als

SeTau-

405-NHS
405 518 113 N/A N/A STED

SETA

BioMedic

als

Seta-

670-NHS
390 690 300 30,000 N/A STED

SETA

BioMedic

als

Seta-

700-NHS
395 713 >300 31,000 N/A STED

SETA

BioMedic

als

Abberior

LIVE

460L

~460 ~580 ~120 N/A N/A STED Abberior

DyLight

515-LS

515 650 135 N/A N/A STED Thermo

Fisher
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Scientific

STORM/

PALM

Dyes

PA

Janelia

Fluor 549

549 571 22 N/A N/A PALM Tocris

PA

Janelia

Fluor 646

646 664 18 N/A N/A PALM Tocris

Alexa

Fluor 647
650 668 18 270,000 0.33 STORM

Thermo

Fisher

Scientific

Photoacti

vatable

LSS

Dyes

PaX

Dyes

(e.g., 3-

NHS)

~560

(activate

d)

~660

(activate

d)

~100 N/A N/A
STED,

PALM

N/A

(Researc

h stage)

[2]

N/A: Data not readily available from public sources.

Experimental Protocols
Protocol 1: Immunofluorescence Staining for STED
Microscopy
This protocol provides a general guideline for immunofluorescence staining of cultured cells for

STED microscopy. Optimization of antibody concentrations, incubation times, and fixation

methods may be necessary for specific targets and cell types.

Materials:
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Phosphate-buffered saline (PBS)

Fixative solution (e.g., 4% paraformaldehyde in PBS)

Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

Blocking buffer (e.g., 5% normal goat serum or 1% BSA in PBS)

Primary antibody specific to the target protein

Secondary antibody conjugated to an LSS dye (e.g., from the table above)

Mounting medium with a refractive index matched to the immersion oil (e.g., Mowiol or

Prolong Gold)

High-quality coverslips (#1.5 thickness)

Procedure:

Cell Culture: Grow cells on high-quality coverslips to an appropriate confluency (typically 70-

80%).

Fixation:

Rinse cells briefly with PBS.

Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

Wash the cells three times with PBS for 5 minutes each.

Permeabilization (for intracellular targets):

Incubate the cells with permeabilization buffer for 10-15 minutes at room temperature.

Wash the cells three times with PBS for 5 minutes each.

Blocking:
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Incubate the cells with blocking buffer for 1 hour at room temperature to minimize non-

specific antibody binding.

Primary Antibody Incubation:

Dilute the primary antibody in blocking buffer to the recommended concentration.

Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or

overnight at 4°C in a humidified chamber.

Washing:

Wash the cells three times with PBS for 5 minutes each to remove unbound primary

antibody.

Secondary Antibody Incubation:

Dilute the LSS dye-conjugated secondary antibody in blocking buffer. Protect from light

from this step onwards.

Incubate the cells with the secondary antibody solution for 1 hour at room temperature in a

humidified chamber.

Final Washes:

Wash the cells three times with PBS for 5 minutes each.

Mounting:

Carefully mount the coverslip onto a microscope slide with a drop of mounting medium.

Seal the edges of the coverslip with nail polish to prevent drying.

Imaging:

Image the sample on a STED microscope equipped with the appropriate excitation and

STED lasers for the chosen LSS dye.
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Immunofluorescence Protocol Workflow.

Protocol 2: Sample Preparation for STORM Imaging with
Organic Dyes
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This protocol outlines the key steps for preparing samples for dSTORM (direct STORM)

imaging using photoswitchable organic dyes. A critical component of this protocol is the

specialized imaging buffer that facilitates the photoswitching of the dyes.

Materials:

Labeled sample (prepared using a similar immunofluorescence protocol as for STED)

STORM imaging buffer. A common recipe includes:

An enzymatic oxygen scavenging system (e.g., glucose oxidase and catalase)

A primary thiol (e.g., β-mercaptoethanol (BME) or mercaptoethylamine (MEA)) in a buffer

solution (e.g., Tris-HCl)

Sealed imaging chamber (e.g., a chambered coverslip or a slide with a sealed coverslip)

Procedure:

Sample Labeling: Prepare the immunolabeled sample as described in Protocol 1, using a

secondary antibody conjugated to a STORM-compatible dye (e.g., Alexa Fluor 647).

Imaging Buffer Preparation:

Prepare the STORM imaging buffer immediately before use. The exact composition can

be optimized for the specific dye and experimental conditions. A typical buffer might

consist of a Tris-HCl buffer with glucose, glucose oxidase, catalase, and a thiol.

Sample Mounting for STORM:

Mount the coverslip in a suitable imaging chamber.

Replace the PBS with the freshly prepared STORM imaging buffer.

Seal the chamber to minimize oxygen exposure, as oxygen can inhibit the photoswitching

of many dyes.

STORM Imaging:
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Mount the sample on the STORM microscope.

Use a high-power laser to excite the fluorophores and induce photoswitching.

Acquire a long series of images (typically thousands of frames) to capture the stochastic

"blinking" of individual fluorophores.

Use appropriate software to analyze the image series, localize the individual fluorophores

with high precision, and reconstruct the final super-resolved image.
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STORM Imaging Workflow.
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Multicolor Super-Resolution Imaging with Large
Stokes Shift Dyes
The use of LSS dyes is particularly powerful for multicolor super-resolution imaging, as it allows

for the clear separation of different fluorescent signals.

Experimental Considerations for Multicolor STED:

Dye Selection: Choose a combination of a small Stokes shift dye and an LSS dye that can

be excited by different laser lines but efficiently depleted by the same STED laser.

Sequential vs. Simultaneous Imaging: Depending on the microscope capabilities and the

spectral properties of the dyes, multicolor imaging can be performed sequentially (acquiring

each channel separately) or simultaneously.

Crosstalk Correction: Even with LSS dyes, some spectral overlap may occur. It is important

to perform control experiments with single-labeled samples to assess and correct for any

potential crosstalk.

Example of a Two-Color STED Experiment:

Label your sample with two primary antibodies targeting two different proteins.

Use two secondary antibodies, one conjugated to a small Stokes shift dye (e.g., excited at

633 nm) and the other to an LSS dye (e.g., excited at 488 nm).

Use a single STED laser (e.g., at 775 nm) to deplete both dyes.

Acquire the two channels sequentially or simultaneously, depending on the instrument

configuration.
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Multicolor STED with LSS Dyes.

Conclusion
Large Stokes shift dyes are powerful tools that significantly enhance the capabilities of super-

resolution microscopy. Their unique spectral properties simplify multicolor imaging, reduce

crosstalk, and improve signal-to-noise ratios. By carefully selecting the appropriate LSS dyes

and optimizing sample preparation and imaging protocols, researchers can achieve stunning,

high-resolution images of subcellular structures and molecular processes. The protocols and

data presented in these application notes provide a solid foundation for researchers, scientists,

and drug development professionals to successfully implement LSS dyes in their super-

resolution microscopy workflows, paving the way for new discoveries in cellular biology and

beyond.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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